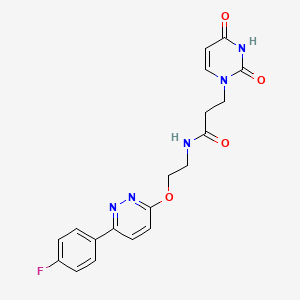
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide is a complex organic compound that combines elements of both pyrimidine and pyridazine chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide typically involves multiple steps. Starting materials often include 2,4-dioxo-3,4-dihydropyrimidine and 6-(4-fluorophenyl)pyridazine, which are reacted under controlled conditions to form the desired product. Typical reaction conditions might include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using batch or continuous flow reactors to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis or high-throughput screening may also be employed to optimize reaction conditions and scale up production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrimidine ring, forming various oxidation products.
Reduction: : Reductive reactions might target the pyridazine moiety, especially under hydrogenation conditions.
Substitution: : Electrophilic substitution can occur at multiple positions in both the pyrimidine and pyridazine rings.
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydrogen gas over a palladium or platinum catalyst.
Substitution: : Alkylating agents or halogens in the presence of a base like sodium hydride.
Major Products: The major products formed depend on the specific reaction conditions but can include hydroxylated derivatives, reduced pyridazines, and various substituted pyrimidine and pyridazine compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide is used as a building block in the synthesis of more complex molecules, especially those with potential pharmaceutical applications.
Biology: In biology, this compound is studied for its potential as a biochemical probe, aiding in the investigation of cellular processes and enzyme functions.
Medicine: In medicinal chemistry, the compound is explored for its therapeutic potential. It may act as an inhibitor for specific enzymes or receptors, thereby influencing disease pathways.
Industry: Industrially, the compound can be utilized in the production of advanced materials, possibly serving as a precursor for polymers with specialized properties.
Mecanismo De Acción
Molecular Targets: The compound likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The precise binding sites and interaction mechanisms depend on the functional groups and overall structure of the compound.
Pathways Involved: The pathways involved can include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways. The presence of the fluorophenyl and pyridazine moieties suggests potential interactions with aromatic and nitrogen-containing biological targets.
Comparación Con Compuestos Similares
Similar Compounds:
2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl derivatives: : Share a common pyrimidine core but may lack the additional functional groups.
6-(4-fluorophenyl)pyridazine derivatives: : Similar aromatic properties but with variations in substitution patterns.
Uniqueness: The uniqueness of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)propanamide lies in its combination of both pyrimidine and pyridazine moieties, along with the presence of a fluorophenyl group
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4/c20-14-3-1-13(2-4-14)15-5-6-18(24-23-15)29-12-9-21-16(26)7-10-25-11-8-17(27)22-19(25)28/h1-6,8,11H,7,9-10,12H2,(H,21,26)(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEORPYACQNZBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)CCN3C=CC(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













